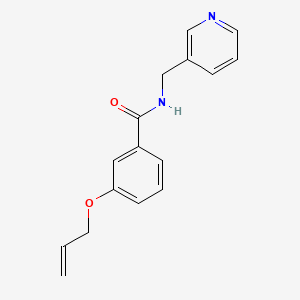![molecular formula C21H22N2O3 B4407594 3-[4-(2-propionylphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4407594.png)
3-[4-(2-propionylphenoxy)butyl]-4(3H)-quinazolinone
説明
Synthesis Analysis
The synthesis of quinazolinones involves cyclization reactions of anthranilamide derivatives with different aldehydes or ketones. For example, one-pot synthesis methods have been developed using cyclization catalyzed by acids followed by oxidative dehydrogenation. This methodology allows for the efficient synthesis of quinazolinones with various substitutions, providing a versatile approach to explore the chemical space of this class for biological activities (Cheng et al., 2013).
Molecular Structure Analysis
Quinazolinone compounds exhibit a core structure consisting of a fused benzene and pyrimidine ring, with substitutions at various positions leading to different biological activities. The molecular structure of quinazolinones has been extensively studied, including crystallographic analysis, to understand their conformations and how these relate to their function. For instance, the crystal structure of a new quinazolinone compound was characterized by X-ray diffraction, highlighting the importance of molecular geometry in the biological activity of these compounds (Yong, 2005).
Chemical Reactions and Properties
Quinazolinones undergo various chemical reactions, including lithiation, which enables the introduction of different substituents into the quinazolinone nucleus. This reactivity is utilized in the synthesis of diversified quinazolinone derivatives with potential biological activities. For example, lithiation of 3-amino-quinazolinones has been employed to obtain 2-substituted derivatives in very good yields, demonstrating the chemical versatility of the quinazolinone scaffold (Smith et al., 1996).
Physical Properties Analysis
The physical properties of quinazolinones, such as solubility, melting point, and crystalline form, are influenced by their molecular structure and substituents. These properties are crucial for the compound's bioavailability and pharmacokinetic profile. Polymorphism in quinazolinones can lead to different solid-state fluorescence and selective metal-ion-sensor properties, demonstrating the significance of physical characteristics in their applications (Anthony, 2012).
将来の方向性
Quinazolinones have been an interesting area of research due to their diverse pharmacological activities . Future research could focus on modifying the substitutions around the quinazolinone system to enhance their biological activity . Additionally, the addition of different heterocyclic moieties at position 3 could increase activity .
特性
IUPAC Name |
3-[4-(2-propanoylphenoxy)butyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-2-19(24)17-10-4-6-12-20(17)26-14-8-7-13-23-15-22-18-11-5-3-9-16(18)21(23)25/h3-6,9-12,15H,2,7-8,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMDLBGINMNAFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CC=C1OCCCCN2C=NC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{4-[2-(benzyloxy)phenoxy]butyl}-1H-imidazole hydrochloride](/img/structure/B4407512.png)
![1-(3-{2-[2-(3,5-dimethylpiperidin-1-yl)ethoxy]ethoxy}phenyl)ethanone hydrochloride](/img/structure/B4407527.png)
![5-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-methyl-2-(4-morpholinyl)benzamide](/img/structure/B4407539.png)
![2,6-dimethyl-4-{2-[2-(3-nitrophenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4407542.png)


![3-[(4-ethoxybenzoyl)amino]-2-methylbenzoic acid](/img/structure/B4407564.png)
![1-[4-(2-chloro-3,6-dimethylphenoxy)butyl]-4-methylpiperazine hydrochloride](/img/structure/B4407565.png)
![2-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl acetate](/img/structure/B4407567.png)
![4-[3-(8-quinolinyloxy)propoxy]benzaldehyde](/img/structure/B4407573.png)
![1-[4-(4-benzylphenoxy)butyl]-4-methylpiperazine hydrochloride](/img/structure/B4407579.png)
![3-[(4-pyridinylamino)carbonyl]phenyl acetate](/img/structure/B4407584.png)

![N-1,3-benzodioxol-5-yl-2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4407604.png)